

# Suzetrigine Demonstrates Superiority Over Placebo in Pivotal Phase 3 Acute Pain Trials

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#### For Immediate Release

BOSTON – **Suzetrigine** (VX-548), an investigational, first-in-class, selective NaV1.8 inhibitor, has demonstrated statistically significant and clinically meaningful superiority over placebo in reducing moderate-to-severe acute pain in two pivotal Phase 3 trials. The trials, conducted in patients following abdominoplasty and bunionectomy, met their primary endpoint, showcasing the potential of **Suzetrigine** as a novel non-opioid analgesic for acute pain management.

The comprehensive data from these trials underscore **Suzetrigine**'s efficacy and a favorable safety profile compared to placebo. This guide provides a detailed comparison of **Suzetrigine**'s performance, supported by experimental data, for researchers, scientists, and drug development professionals.

## **Efficacy in Acute Pain: A Quantitative Comparison**

**Suzetrigine**'s efficacy was primarily assessed using the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as measured by the Numeric Pain Rating Scale (NPRS). A higher SPID48 score indicates greater pain relief.

### **Primary Endpoint Analysis**

In both the abdominoplasty and bunionectomy trials, **Suzetrigine** demonstrated a statistically significant improvement in the primary endpoint of SPID48 compared to placebo.[1][2][3]

Table 1: Primary Efficacy Endpoint - SPID48 (Least Squares Mean Difference from Placebo)



Surgical Model	LS Mean Difference in SPID48 (Suzetrigine vs. Placebo)	95% Confidence Interval	p-value
Abdominoplasty	48.4	33.6, 63.1	<0.0001
Bunionectomy	29.3	14.0, 44.6	0.0002

Source: Vertex Pharmaceuticals, ANESTHESIOLOGY 2024.[1][2][3]

A direct comparison of the mean SPID48 values across the treatment arms further illustrates **Suzetrigine**'s analgesic effect.

Table 2: Mean SPID48 by Treatment Arm

Surgical Model	Suzetrigine (Mean SPID48)	Placebo (Mean SPID48)	Hydrocodone/Acet aminophen (Mean SPID48)
Abdominoplasty	118.4	70.1	111.8
Bunionectomy	99.9	70.6	120.1

Source: Vertex Pharmaceuticals Phase 3 Program Results.[4]

## **Secondary Endpoint: Time to Meaningful Pain Relief**

**Suzetrigine** also demonstrated a more rapid onset of meaningful pain relief, defined as a  $\geq$ 2-point reduction in NPRS from baseline, compared to placebo.[3]

Table 3: Median Time to Meaningful Pain Relief



Surgical Model	Suzetrigine (Median Time)	Placebo (Median Time)	p-value (vs. Placebo)
Abdominoplasty	119 minutes	480 minutes	<0.0001
Bunionectomy	240 minutes	480 minutes	0.0016

Source: Vertex Pharmaceuticals Phase 3 Program Results.[5]

# **Safety and Tolerability Profile**

Across the Phase 3 program, **Suzetrigine** was generally well-tolerated, with a lower incidence of adverse events compared to both placebo and the active comparator, hydrocodone/acetaminophen (HB/APAP).[6][7]

Table 4: Incidence of Adverse Events (AEs)

Surgical Model	Suzetrigine	Placebo	Hydrocodone/Acet aminophen
Abdominoplasty	50.0%	56.3%	60.7%
Bunionectomy	31.0%	35.2%	41.8%

Source: Vertex Pharmaceuticals Phase 3 Program Results.[6]

The most common adverse events were generally mild to moderate in severity.

Table 5: Common Adverse Events (Incidence ≥5% in any treatment group)



Adverse Event	Suzetrigine	Placebo	Hydrocodone/Acet aminophen
Nausea	8.2%	10.6%	14.4%
Headache	4.9%	9.3%	10.4%
Constipation	3.5%	4.2%	5.1%
Dizziness	3.5%	5.1%	5.3%

Source: Vertex Pharmaceuticals Phase 3 Program Results.[7]

# **Experimental Protocols Pivotal Phase 3 Trial Design**

The efficacy and safety of **Suzetrigine** were evaluated in two randomized, double-blind, placebo- and active-controlled Phase 3 trials in patients with moderate-to-severe acute pain following specific surgical procedures.

- Patient Population: Adult patients (18-80 years) experiencing moderate-to-severe acute pain (NPRS score ≥ 4) after either abdominoplasty or bunionectomy.
- Treatment Arms:
  - Suzetrigine: An initial oral dose of 100 mg followed by 50 mg every 12 hours.[5]
  - Placebo: Matched to the Suzetrigine regimen.
  - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours (active comparator).[5]
- Randomization: Patients were randomized in a 2:1:2 ratio to receive Suzetrigine, placebo, or HB/APAP.
- Primary Endpoint: The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[2]



- Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents the "worst pain imaginable."
  Pain assessments were performed at scheduled timepoints over the 48-hour treatment period.[2]
- SPID48 Calculation: The SPID is calculated by determining the pain intensity difference between the NPRS score at each scheduled timepoint and the baseline score. Each difference is then multiplied by the time interval since the last measurement. These timeweighted differences are summed over the 48-hour period to provide a cumulative measure of pain relief.[2]

### Mechanism of Action: Selective Inhibition of NaV1.8

**Suzetrigine**'s novel mechanism of action targets the NaV1.8 voltage-gated sodium channel, which is highly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in pain signal transmission.



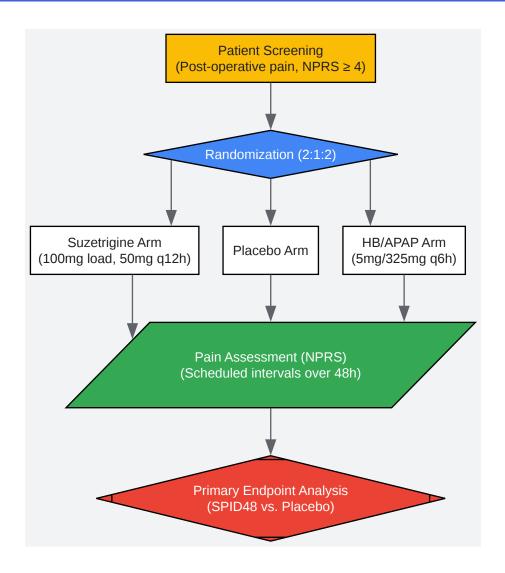
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Caption: **Suzetrigine**'s mechanism of action in the peripheral nervous system.

## **Phase 3 Trial Workflow**

The pivotal Phase 3 trials for **Suzetrigine** in acute pain followed a structured workflow from patient screening to data analysis.





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Caption: Workflow of the pivotal Phase 3 acute pain trials for **Suzetrigine**.

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